molecular formula C7H2Cl3F3O2S B1406341 2,6-Dichloro-3-(trifluoromethyl)benzenesulfonyl chloride CAS No. 1706458-88-9

2,6-Dichloro-3-(trifluoromethyl)benzenesulfonyl chloride

Cat. No. B1406341
M. Wt: 313.5 g/mol
InChI Key: KIRXTWYRDBYYKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of “2,6-Dichloro-3-(trifluoromethyl)benzenesulfonyl chloride” is C7H2Cl3F3O2S . The average mass is 313.509 Da and the monoisotopic mass is 311.879303 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Dichloro-3-(trifluoromethyl)benzenesulfonyl chloride” include a boiling point of 133-135 °C/14 mmHg (lit.) and a density of 1.585 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.503 (lit.) .

Scientific Research Applications

“2,6-Dichloro-3-(trifluoromethyl)benzenesulfonyl chloride” is a complex chemical compound that finds wide application in various scientific research. Its versatility allows for exploration in diverse fields such as pharmaceuticals, materials science, and organic synthesis. However, specific applications or experimental procedures are not readily available in the search results .

In general, sulfonyl chloride compounds, like this one, can act as sulfonylating agents to introduce a sulfonyl group into a molecule. This can significantly alter the molecule’s properties and reactivity, which can be useful in various fields.

For example, a similar compound, “4-(Trifluoromethyl)benzenesulfonyl chloride”, is used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles .

Safety And Hazards

Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . In case of ingestion, seek immediate medical assistance .

properties

IUPAC Name

2,6-dichloro-3-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3F3O2S/c8-4-2-1-3(7(11,12)13)5(9)6(4)16(10,14)15/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRXTWYRDBYYKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-(trifluoromethyl)benzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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